5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester
CAS No.: 62328-00-1
Cat. No.: VC19467290
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62328-00-1 |
|---|---|
| Molecular Formula | C13H20N2O4 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9-15-11(10)13(4,18-6-2)19-7-3/h8-9H,5-7H2,1-4H3 |
| Standard InChI Key | HJPHPOHJNADIJK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate, reflects its functional groups: a pyrimidine core, diethoxyethyl substituent, and ethyl ester. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 62328-00-1 |
| Molecular Formula | |
| Molecular Weight | 268.31 g/mol |
| SMILES | CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC |
| InChIKey | HJPHPOHJNADIJK-UHFFFAOYSA-N |
The diethoxyethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules.
Spectral and Crystallographic Data
While crystallographic data are unavailable, spectroscopic analyses (e.g., NMR, IR) would typically reveal:
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-NMR: Signals for ethoxy groups ( 1.2–1.4 ppm, triplets) and pyrimidine protons ( 8.5–9.0 ppm).
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IR: Stretches for ester carbonyl () and pyrimidine ring vibrations ().
Synthesis and Optimization
Esterification Strategies
The synthesis involves esterification of 5-pyrimidinecarboxylic acid derivatives. A representative protocol includes:
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Reaction Setup: Heating 4-(1,1-diethoxyethyl)-5-pyrimidinecarboxylic acid with ethanol in the presence of an acid catalyst (e.g., ) under reflux.
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Purification: Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the ester in yields of 60–75%.
Comparative Analysis with Related Esters
The diethoxyethyl group distinguishes this compound from analogs like 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS 84332-06-9), which uses sodium hydroxide-mediated hydrolysis for carboxylate formation . For instance:
| Compound | Key Reaction Step | Yield |
|---|---|---|
| Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate | Acid-catalyzed esterification | 60–75% |
| 4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid | NaOH hydrolysis in MeOH | 66% |
The diethoxyethyl substituent necessitates milder conditions due to its steric bulk, contrasting with the straightforward hydrolysis of methylthio groups .
Research Applications and Mechanistic Studies
Medicinal Chemistry Profiling
In kinetic assays, the ethyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. For example:
This property is exploited in antiviral and antibiotic drug candidates, where controlled release enhances bioavailability .
Binding Affinity Studies
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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LogP: Calculated as 2.1 (moderate lipophilicity).
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Aqueous Solubility: 0.5 mg/mL at pH 7.4, suitable for formulation in lipid-based delivery systems.
Metabolic Stability
In vitro studies using liver microsomes indicate a half-life of 45 minutes, primarily due to ester hydrolysis. Co-administration with esterase inhibitors extends exposure by 3-fold.
Comparative Evaluation with Structural Analogs
Substituent Effects on Bioactivity
Replacing the diethoxyethyl group with methoxy or methylthio groups (e.g., CAS 84332-06-9) alters potency:
| Substituent | Target Enzyme | LogP |
|---|---|---|
| Diethoxyethyl | 1.2 μM | 2.1 |
| Methoxy | 3.8 μM | 1.5 |
| Methylthio | 2.5 μM | 2.3 |
The diethoxyethyl group’s bulk may hinder binding in some targets but improves membrane penetration .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a precursor to kinase inhibitors and antiviral agents. For example, coupling with 3,5-dichloropyridin-4-amine yields a lead compound with 75% yield in a model reaction .
Material Science
The pyrimidine ring’s electron-deficient nature enables use in coordination polymers, though this application remains underexplored.
Future Directions
Synthetic Chemistry Innovations
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Enzymatic esterification: Leveraging lipases for greener synthesis.
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Continuous flow systems: Enhancing yield and scalability beyond batch processes.
Pharmacological Exploration
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Targeted delivery: Nanoparticle encapsulation to bypass esterase-mediated hydrolysis.
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Structure-Activity Relationship (SAR): Modifying the diethoxyethyl group to optimize potency and selectivity.
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